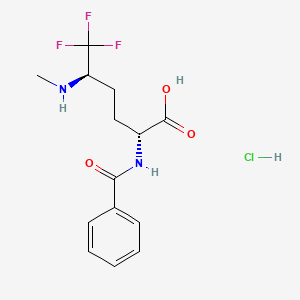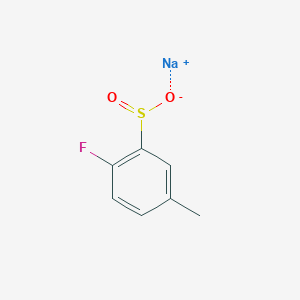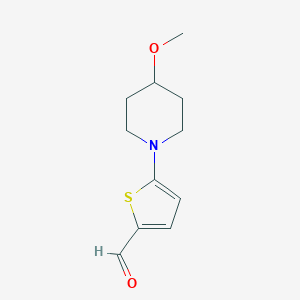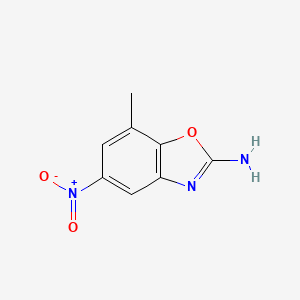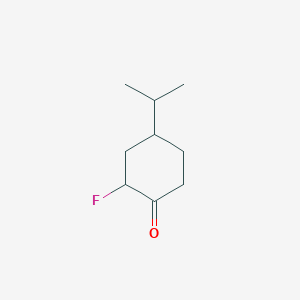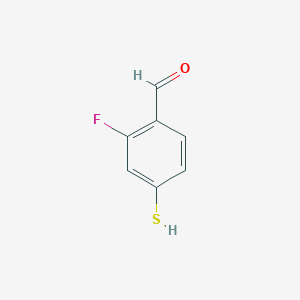
2-Fluoro-4-mercaptobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-mercaptobenzaldehyde: is an organic compound characterized by the presence of a fluorine atom and a thiol group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-mercaptobenzaldehyde typically involves the introduction of a fluorine atom and a thiol group onto a benzaldehyde ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced via halogen exchange reactions. The thiol group can be introduced through thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.
Example Synthetic Route:
Starting Material: 4-Fluorobenzaldehyde
Thiolation Reaction: Reacting 4-Fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide to introduce the thiol group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-mercaptobenzaldehyde: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-mercaptobenzaldehyde: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-mercaptobenzaldehyde is largely dependent on its functional groups:
Thiol Group: The thiol group can form covalent bonds with various biological targets, including enzymes and proteins, potentially inhibiting their function.
Aldehyde Group: The aldehyde group can undergo nucleophilic addition reactions, forming adducts with nucleophiles such as amines and thiols.
Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-mercaptobenzaldehyde: can be compared with other similar compounds such as:
4-Fluorobenzaldehyde: Lacks the thiol group, making it less reactive in certain biochemical applications.
4-Mercaptobenzaldehyde: Lacks the fluorine atom, which can affect its stability and reactivity.
2-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of a thiol group, leading to different chemical properties and applications.
Uniqueness:
- The combination of a fluorine atom and a thiol group in This compound provides a unique set of reactivity and stability, making it particularly useful in specialized synthetic and research applications.
By understanding the properties and applications of This compound , researchers can leverage its unique characteristics for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C7H5FOS |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-fluoro-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H5FOS/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H |
InChI-Schlüssel |
HMOLBDXCAPWJIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


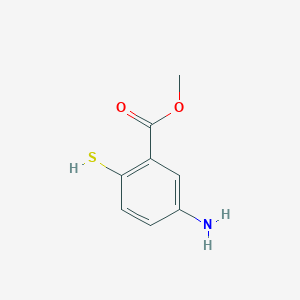


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)

